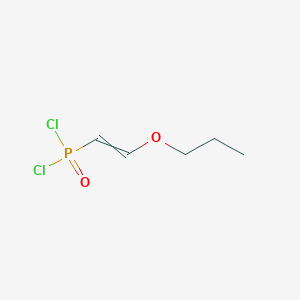

(2-Propoxyethenyl)phosphonic dichloride

Description

Contextual Significance of Organophosphorus Compounds in Advanced Synthetic Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, represents a vast and dynamic field of research. wikipedia.orglongdom.org These compounds are integral to numerous scientific and industrial domains due to their unique physical, chemical, and biological properties. longdom.orgacs.org The versatility of phosphorus, which can exist in various oxidation states and coordination environments, allows for the synthesis of a diverse array of structures with tailored functionalities. wikipedia.org

In the realm of advanced synthetic chemistry, organophosphorus compounds serve as indispensable tools. frontiersin.org They are widely employed as reagents and catalysts in fundamental organic transformations. For instance, phosphines are crucial as ligands in transition-metal-catalyzed reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. frontiersin.org Furthermore, phosphonates are famously used as improved Wittig reagents in the Horner–Wadsworth–Emmons reaction to synthesize alkenes with high stereoselectivity. frontiersin.org Beyond their role in synthesis, organophosphorus compounds have significant applications in medicinal chemistry, with over 80 phosphorus-containing drugs in clinical use, and in agricultural chemistry, with more than 300 pesticide variants on the market. frontiersin.org Their utility also extends to materials science, where they are developed as flame retardants and metal extractants. frontiersin.orgnih.gov

Role of Phosphonic Dichlorides as Key Intermediates in Organic Transformations

Among the various classes of organophosphorus compounds, phosphonic dichlorides (RP(O)Cl₂) are particularly valuable as reactive intermediates. orgsyn.org These compounds are characterized by a phosphorus(V) center bonded to an organic group (R), an oxygen atom, and two chlorine atoms. The high reactivity of the phosphorus-chlorine (P-Cl) bonds makes them susceptible to nucleophilic substitution, rendering phosphonic dichlorides versatile precursors for a wide range of other phosphonic derivatives.

The reaction of phosphonic dichlorides with nucleophiles such as alcohols, phenols, amines, and organometallic reagents provides straightforward access to phosphonic esters, amides, and other compounds with new P-C or P-heteroatom bonds. wikipedia.org This reactivity is harnessed in numerous multi-step syntheses. For example, methylphosphonic dichloride is a key intermediate in the preparation of specific oligonucleotides and serves as a precursor in the synthesis of other complex organophosphorus compounds. wikipedia.orgnih.govnih.govnih.gov The general synthetic utility of these dichlorides allows chemists to introduce the phosphonate (B1237965) moiety into a target molecule, which can impart specific biological or physical properties. acs.orgresearchgate.net

| Property | Value (for Methylphosphonic dichloride) | Reference |

|---|---|---|

| Chemical Formula | CH₃Cl₂OP | wikipedia.org |

| Molar Mass | 132.91 g/mol | wikipedia.orgnist.gov |

| Appearance | White crystalline solid | wikipedia.org |

| Melting Point | 28 to 34 °C | wikipedia.org |

| Boiling Point | 163 °C | wikipedia.org |

| Reactivity with Water | Reacts vigorously | wikipedia.org |

Unique Characteristics and Research Potential of Ethenyl-Substituted Phosphonic Dichlorides

Ethenyl-substituted phosphonic dichlorides, also known as vinylic phosphonic dichlorides, represent a specialized subclass that possesses a unique combination of reactive sites. These molecules contain both the highly reactive dichlorophosphoryl group (-P(O)Cl₂) and a carbon-carbon double bond (C=C). This dual functionality opens up avenues for a wide range of chemical transformations not accessible to their saturated alkyl counterparts.

The ethenyl group can participate in various reactions characteristic of alkenes, such as electrophilic additions, cycloadditions, and polymerizations. Concurrently, the phosphonic dichloride moiety can undergo nucleophilic substitution as previously described. The electronic interplay between the electron-withdrawing dichlorophosphoryl group and the π-system of the double bond influences the reactivity of both functional groups. This structural feature makes ethenylphosphonic dichlorides valuable building blocks for creating complex molecules and functional polymers. For example, they can be used as monomers to synthesize polymers with pendant phosphonate groups, which can be further functionalized to tune the material's properties, such as flame retardancy, ion-exchange capabilities, or metal-chelating properties.

Research Scope and Objectives for Studies Involving (2-Propoxyethenyl)phosphonic dichloride

While extensive research exists for simple vinylic phosphonates, the specific compound This compound presents a more complex and targeted area of investigation. The introduction of a propoxy group (-OCH₂CH₂CH₃) at the C2 position of the ethenyl backbone introduces additional structural and electronic features, defining a clear scope for potential research.

The primary objectives for studies involving this specific compound would likely include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to This compound and thoroughly characterizing its structure and properties using modern spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).

Comparative Reactivity Studies: Investigating the influence of the 2-propoxy group on the reactivity of both the C=C double bond and the P-Cl bonds. The oxygen atom of the propoxy group can exert electronic effects (e.g., resonance donation, inductive withdrawal) that modulate the reactivity compared to unsubstituted ethenylphosphonic dichloride.

Monomer for Functional Polymers: Exploring its use as a specialized monomer in polymerization reactions. The resulting polymers would possess regularly spaced propoxy and phosphonate groups, potentially leading to materials with unique solubility, thermal stability, or hydrophilic/hydrophobic balance. Subsequent modification of the phosphonate groups could yield advanced functional materials.

Intermediate for Novel Organophosphorus Compounds: Utilizing This compound as a precursor to synthesize a novel library of (2-propoxyethenyl)phosphonate esters and amides. These new compounds could be designed as potential enzyme inhibitors, bioactive molecules, or specialized ligands for catalysis, leveraging the unique steric and electronic profile imparted by the propoxyvinyl scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61499-67-0 |

|---|---|

Molecular Formula |

C5H9Cl2O2P |

Molecular Weight |

203.00 g/mol |

IUPAC Name |

1-(2-dichlorophosphorylethenoxy)propane |

InChI |

InChI=1S/C5H9Cl2O2P/c1-2-3-9-4-5-10(6,7)8/h4-5H,2-3H2,1H3 |

InChI Key |

XINZBKOQFQOVCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC=CP(=O)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propoxyethenyl Phosphonic Dichloride

Strategies for Carbon-Phosphorus Bond Formation in Ethenyl Systems

The creation of the C-P bond is the foundational step in the synthesis of most organophosphorus compounds. For vinylic systems like (2-Propoxyethenyl)phosphonic dichloride, this requires specialized approaches due to the unique electronic nature of the sp²-hybridized carbon atom.

Adaptations of the Michaelis-Arbuzov Reaction for Vinylic Phosphonate (B1237965) Precursors

The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds, traditionally involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgjk-sci.com The classic mechanism proceeds via an Sₙ2 attack of the nucleophilic phosphorus on the alkyl halide. jk-sci.com However, direct application of this method to vinylic halides is generally unsuccessful because these substrates are poor partners in Sₙ2 reactions. jk-sci.comtandfonline.com

To overcome this limitation, indirect or adapted methods have been developed. One such strategy involves the synthesis of an allylic phosphonate via a standard Michaelis-Arbuzov reaction, followed by a catalyzed isomerization to the desired vinylic phosphonate. For instance, allylic phosphonates can be isomerized into their vinyl counterparts with high yields using specific transition-metal catalysts, such as a tetrakis(triphenylphosphine) dihydridoruthenium (II) complex. mdpi.com This approach circumvents the challenge of the low reactivity of vinylic halides by forming the C-P bond at a more reactive allylic position first.

Table 1: Comparison of Direct vs. Adapted Michaelis-Arbuzov Routes for Vinylic Phosphonates

| Approach | Substrate | Conditions | Outcome | Citation |

| Direct | Vinylic Halide + Trialkyl Phosphite | Standard heating | Generally fails or very low yield | jk-sci.comtandfonline.com |

| Catalyzed Direct | Vinylic Halide + Trialkyl Phosphite | Transition metal catalyst (e.g., Pd, Ni) | Limited success | tandfonline.com |

| Indirect (Isomerization) | Allylic Halide → Allylic Phosphonate → Vinylic Phosphonate | 1. Michaelis-Arbuzov2. Ru-catalyzed isomerization | High yield of vinylic phosphonate | mdpi.com |

Modifications of Phosphorus Trichloride-Based Synthesis for this compound Intermediates

An alternative and more direct route to forming the C-P bond in vinylic systems involves the use of phosphorus trichloride (B1173362) (PCl₃), a colorless, fuming liquid. nih.gov This method is particularly effective for reactions with electron-rich alkynes, such as 1-propoxyacetylene. The reaction proceeds through the electrophilic addition of PCl₃ across the triple bond.

This synthesis can be influenced by catalysts and reaction conditions. For example, the synthesis of phenylphosphonic dichloride from benzene (B151609) and PCl₃ is achieved under the catalytic action of a Lewis acid. google.com A similar catalytic approach can be envisioned for the reaction with 1-propoxyacetylene to enhance reactivity and control regioselectivity, yielding the this compound intermediate. The addition of PCl₃ to alkynes often occurs with anti-stereoselectivity, which can be a valuable tool for controlling the geometry of the resulting ethenyl linkage.

Functional Group Interconversion Routes to the Phosphonic Dichloride Moiety

In many synthetic pathways, the phosphonate ester or phosphonic acid is formed first. The final step is then the conversion of this functional group into the more reactive phosphonic dichloride.

Chlorination of Phosphonic Acids or Esters in the Vinylic Context

Vinylic phosphonic acids or their corresponding esters are common precursors to vinylic phosphonic dichlorides. The conversion is a crucial step that activates the phosphorus center for subsequent reactions. A well-documented method for this transformation is the reaction of a dialkyl vinylphosphonate (B8674324) with phosphorus pentachloride (PCl₅). google.com This reaction is typically performed at elevated temperatures, in the range of 100 to 160°C. google.com To improve the yield and uniformity of the product, the reaction can be catalyzed by heavy metal halides, such as ferric chloride (FeCl₃). google.com

The vinylic phosphonic acid itself can be obtained from its esters through dealkylation, for which various methods exist, including reaction with organosilyl halides like trimethylsilyl (B98337) bromide (TMSBr). google.combeilstein-journals.org

Optimized Halogenation Reagents and Reaction Conditions for Dichloride Formation

The choice of chlorinating agent is critical, especially when the substrate contains sensitive functional groups. Several reagents are available for converting phosphonic acids or esters to phosphonic dichlorides, each with its own advantages and required conditions. stackexchange.com

Commonly used reagents include:

Phosphorus Pentachloride (PCl₅): Effective but harsh, often requiring high temperatures. google.com

Thionyl Chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl). For substrates that are sensitive to acid, the reaction can be performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the generated HCl. stackexchange.com

Oxalyl Chloride ((COCl)₂): A milder reagent that also produces gaseous byproducts (CO, CO₂ and HCl). It is often used for conversions that require less forcing conditions. stackexchange.com

The optimization of reaction conditions, such as temperature, solvent, and the potential use of catalysts or acid scavengers, is essential for achieving high yields and purity of the desired phosphonic dichloride. stackexchange.com

Table 2: Comparison of Chlorinating Agents for Phosphonic Acid/Ester Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages | Citation |

| PCl₅ | Neat or in high-boiling solvent, 100-160°C | Effective, well-established | Harsh conditions, solid byproduct (POCl₃) | google.com |

| SOCl₂ | Reflux, often with pyridine or DMF (cat.) | Volatile byproducts, readily available | Generates HCl, can be too aggressive | stackexchange.com |

| (COCl)₂ | Inert solvent (e.g., DCM), room temp. or gentle heat | Mild conditions, volatile byproducts | More expensive, can be less reactive | stackexchange.com |

Stereoselective Approaches to the Ethenyl Linkage and Propoxy Incorporation

Controlling the geometry (E/Z isomerism) of the double bond is a significant challenge in the synthesis of substituted ethenyl compounds. For this compound, achieving high stereoselectivity is crucial for its application in further syntheses.

Several strategies can be employed to control the stereochemical outcome:

Stereoselective C-C Bond Formation: Methods like the Heck coupling or Julia olefination can be used to create a stereodefined vinylic precursor. For example, the Heck coupling of vinyl phosphonic acid with aryl bromides has been shown to produce predominantly the (Z)-isomer. nih.gov Similarly, modified Julia olefination reactions can provide access to Z-alkenyl halides with high stereoselectivity, which can then be converted to the desired phosphonate. organic-chemistry.org

Stereoselective C-P Bond Formation: The direct formation of the C-P bond can be performed stereoselectively. Copper-catalyzed hydroboration of alkynylphosphines is a powerful method for the regiospecific and stereoselective synthesis of both (E)- and (Z)-alkenyl phosphine (B1218219) derivatives, which are precursors to phosphonates. rsc.org

Use of Stereodefined Precursors: Suzuki-Miyaura cross-coupling reactions using stereodefined (E)- or (Z)-vinylboronates are a reliable way to construct the desired vinylic phosphonate with retention of the double bond geometry. acs.orgrsc.org

The incorporation of the propoxy group is typically achieved by starting with 1-propoxyacetylene for addition reactions or by using a propoxy-substituted aldehyde or other precursor in C-C bond-forming reactions.

Table 3: Overview of Stereoselective Synthetic Methods

| Method | Key Precursor(s) | Stereochemical Control | Outcome | Citation |

| Heck Coupling | Vinyl phosphonic acid + Aryl/Vinyl Halide | Catalyst and ligand control | Often Z-selective | nih.gov |

| Suzuki Coupling | (E)- or (Z)-Vinylboronate + Halide | Geometry of the vinylboronate precursor | High retention of stereochemistry | acs.org |

| Catalyzed Hydroboration | Alkynylphosphine | Ligand-controlled stereoselectivity | Access to both E and Z isomers | rsc.org |

| Julia Olefination | α-halomethyl sulfone + Aldehyde | Reaction conditions (base, solvent) | High Z-selectivity | organic-chemistry.org |

Based on a comprehensive review of available scientific literature, there is no specific information, research, or published data concerning the chemical compound "this compound." As such, it is not possible to generate a detailed, scientifically accurate article on its advanced synthetic methodologies, as the foundational research for this specific compound does not appear to be available in the public domain.

While general principles of green and electrochemical synthesis for the broader class of organophosphorus compounds and phosphonic dichlorides exist, applying these to a specific, unresearched molecule would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Information on related topics can be found, such as:

Electrochemical Synthesis of Organophosphorus Compounds : This is an emerging field positioned as a green, cost-effective, and precise method for creating various phosphorus-containing structures. beilstein-journals.org Research has explored the formation of phosphorus-carbon bonds through the electrochemical oxidation of phosphines and phosphites in the presence of other compounds. tandfonline.comoup.com Various electrode materials, including carbon, platinum, and nickel, are utilized in these electrosynthesis processes. beilstein-journals.org

Sustainable Methodologies for Phosphonic Dichloride Preparation : Green chemistry principles are being applied to the synthesis of related compounds. For instance, an environmentally friendly method for synthesizing phenylphosphonic dichloride uses a recyclable ionic liquid as a catalyst to react phosphorus trichloride and benzene, avoiding catalyst regeneration issues and reducing environmental pollution. google.com Other research focuses on optimizing reaction conditions for compounds like chloromethylphosphonic dichloride using readily available materials. researchgate.net The synthesis of methylphosphonic dichloride, a precursor to several chemical agents, has been achieved by chlorinating dimethyl methylphosphonate (B1257008) with agents like thionyl chloride. wikipedia.orggoogle.com

However, without specific studies on "this compound," any discussion of its synthesis would be hypothetical. Therefore, the requested article with detailed research findings and data tables cannot be provided.

Chemical Reactivity and Derivatization Pathways of 2 Propoxyethenyl Phosphonic Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in (2-Propoxyethenyl)phosphonic dichloride is bonded to two chlorine atoms and one oxygen atom, all of which are highly electronegative. This electronic arrangement renders the phosphorus atom highly electrophilic and susceptible to attack by a wide variety of nucleophiles. The two chlorine atoms serve as excellent leaving groups, facilitating sequential substitution reactions.

The reaction of this compound with alcohols, phenols, or amines is a fundamental pathway for the synthesis of the corresponding phosphonic esters (phosphonates) and phosphonic amides. These reactions typically proceed via a nucleophilic substitution mechanism.

The process is generally stepwise. The first chlorine atom is substituted more readily than the second. By controlling the stoichiometry of the nucleophile, it is possible to selectively synthesize the monosubstituted product (a phosphonochloridate or phosphonamidic chloride) or the disubstituted product. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is often required to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the products. stackexchange.comup.ac.za

Reaction with Alcohols: Treatment with one equivalent of an alcohol (R'-OH) in the presence of a base yields the (2-Propoxyethenyl)phosphonic chloride monoester. The addition of a second equivalent of the same or a different alcohol (R''-OH) results in the formation of a mixed or symmetrical diester, respectively. This stepwise approach allows for the synthesis of a wide array of phosphonates with varied ester functionalities. google.com

Reaction with Amines: Similarly, primary or secondary amines (R'R''NH) react readily with the phosphonic dichloride to form phosphonamidic chlorides and, subsequently, phosphonic diamides. These reactions are crucial for incorporating the (2-propoxyethenyl)phosphonate moiety into more complex molecules, including amino acid derivatives. mdpi.com

| Nucleophile | Stoichiometry (Equivalents) | Product Type | General Product Structure |

|---|---|---|---|

| R'-OH (e.g., Ethanol) | 1 | Phosphonochloridic Ester | C₃H₇OCH=CHP(O)(OR')Cl |

| R'-OH (e.g., Ethanol) | 2 | Phosphonic Diester | C₃H₇OCH=CHP(O)(OR')₂ |

| R'NH₂ (e.g., Aniline) | 1 | Phosphonamidic Chloride | C₃H₇OCH=CHP(O)(NHR')Cl |

| R'NH₂ (e.g., Aniline) | 2 | Phosphonic Diamide | C₃H₇OCH=CHP(O)(NHR')₂ |

| R'R''NH (e.g., Diethylamine) | 2 | Phosphonic Diamide | C₃H₇OCH=CHP(O)(NR'R'')₂ |

This compound is sensitive to moisture and readily undergoes hydrolysis. This reaction pathway is fundamental for the synthesis of the parent (2-Propoxyethenyl)phosphonic acid and its corresponding monoesters.

Complete hydrolysis occurs upon treatment with an excess of water, leading to the substitution of both chlorine atoms by hydroxyl groups. The reaction proceeds through an intermediate phosphonochloridic acid, which is also susceptible to hydrolysis. The final product is (2-Propoxyethenyl)phosphonic acid. This transformation is often carried out in aqueous solutions, and the resulting phosphonic acid can be isolated after removal of water and HCl. beilstein-journals.orgnih.gov

Partial hydrolysis, to yield a phosphonic acid monoester, can be achieved under carefully controlled conditions. For example, conducting the hydrolysis in an alcoholic solvent with a limited amount of water can favor the formation of the monoester. nih.gov Alternatively, selective dealkylation of a phosphonate (B1237965) diester, often prepared from the dichloride, is a common strategy. Methods for this include acidic hydrolysis using concentrated HCl or HBr, which can cleave ester bonds. nih.govd-nb.info The choice of reaction conditions is critical to prevent further hydrolysis to the phosphonic acid. nih.gov

The mechanism of acidic hydrolysis of phosphonate esters is believed to involve protonation of the phosphoryl oxygen, followed by either an SN1-type loss of a carbocation or an SN2-type attack by a nucleophile (like a chloride ion or water) on the ester's alkyl carbon. beilstein-journals.orgviu.ca

The chlorine atoms of this compound can be exchanged for other halogens (e.g., fluorine, bromine, iodine) through reaction with appropriate halide sources, such as alkali metal halides or organometallic halide reagents. These reactions are important for modifying the reactivity of the phosphorus center.

The mechanism of halide exchange at a pentavalent phosphorus center is complex and can be influenced by the solvent, the nature of the incoming and leaving groups, and the presence of catalysts. A bimolecular nucleophilic substitution (SN2(P)) mechanism is often proposed. rsc.org In this pathway, the incoming halide nucleophile attacks the phosphorus center, leading to a trigonal bipyramidal transition state or intermediate, followed by the departure of the chloride leaving group.

Another possible pathway involves an addition-elimination mechanism where the nucleophile first adds to the phosphorus atom to form a stable pentacoordinate intermediate (a phosphorane). Subsequent elimination of a chloride ion yields the exchanged product. The selectivity of these reactions (i.e., replacement of one or both chlorine atoms) can be controlled by the reaction stoichiometry and conditions. The exchange rates generally follow the trend of I > Br > Cl for the incoming nucleophile, reflecting the nucleophilicity of the halides. wikipedia.org

Reactions Involving the Ethenyl (Vinyl) Moiety

The carbon-carbon double bond in this compound is the second major site for chemical modification. The presence of the electron-donating propoxy group (-OC₃H₇) attached to one of the vinylic carbons and the electron-withdrawing phosphonic dichloride group on the other creates a polarized π-system. This electronic feature dictates the regioselectivity of addition and cycloaddition reactions.

The vinyl group can undergo various addition reactions, including electrophilic, nucleophilic, and radical additions.

Electrophilic Addition: In the presence of strong electrophiles, the double bond can be attacked. Due to the electron-donating nature of the propoxy group, the carbon atom adjacent to it is more electron-rich, making it the likely site of initial electrophilic attack. This would be followed by the addition of a nucleophile to the carbon bearing the phosphonic dichloride group.

Nucleophilic Addition (Michael Addition): The phosphonic dichloride group is strongly electron-withdrawing, which can activate the double bond for conjugate or Michael-type additions. Nucleophiles would preferentially attack the carbon atom beta to the phosphorus atom (the one bearing the propoxy group). This type of reaction is well-documented for various vinylphosphonates and is a powerful tool for carbon-carbon bond formation. nih.govthieme-connect.de A wide range of nucleophiles, including carbanions (from Grignard reagents or malonates) and amines, can be employed. semanticscholar.orgrsc.orgresearchgate.net

Radical Addition: The vinyl group can also participate in radical addition reactions. The addition of a radical species to the double bond can be initiated by light or a radical initiator. nih.gov The regioselectivity of radical addition to such polarized alkenes can be complex, but it provides another avenue for functionalization. princeton.edu Experiments using radical scavengers can help determine if a reaction proceeds through a radical mechanism. researchgate.netacs.org

| Reaction Type | Reagent Example | Description | Regioselectivity Driver |

|---|---|---|---|

| Electrophilic Addition | HBr | Proton attacks the Cα (next to O), Br⁻ attacks Cβ (next to P). | Electron-donating -OC₃H₇ group |

| Nucleophilic Addition | R₂CuLi (Gilman reagent) | Nucleophile attacks the Cα, creating an enolate intermediate. | Electron-withdrawing -P(O)Cl₂ group |

| Radical Addition | R• (Alkyl radical) | Radical adds to the double bond to form a more stable radical intermediate. | Stability of the resulting radical intermediate |

The double bond of this compound can act as a 2π component in cycloaddition reactions, providing a direct route to cyclic phosphonate derivatives.

Diels-Alder Reaction ([4+2] Cycloaddition): The vinyl group can function as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. wikipedia.org The reactivity of the dienophile is enhanced by the electron-withdrawing phosphonic dichloride group. These reactions can be performed thermally or with Lewis acid catalysis to improve reaction rates and selectivity. researchgate.netcdnsciencepub.com The stereochemical outcome of the reaction often favors the endo product, although this can be influenced by the specific diene and reaction conditions. tandfonline.com

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole (such as an azide (B81097), nitrile oxide, or nitrone) and the vinyl group, which acts as the dipolarophile, to form a five-membered heterocyclic ring. wikipedia.org This method is a highly efficient way to synthesize heterocyclic phosphonates. scilit.com For instance, reaction with an organic azide would yield a triazoline ring, while reaction with a nitrile oxide would produce an isoxazoline. youtube.com These reactions are often highly regioselective and stereospecific. rsc.orgscispace.com

Olefin Metathesis for Structural Diversification

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering significant potential for the structural diversification of this compound. While direct studies on the metathesis of this specific compound are not extensively documented, the reactivity of analogous vinylphosphonates provides a strong basis for predicting its behavior. Cross-metathesis (CM) reactions, in particular, would allow for the introduction of a wide array of substituents on the vinyl backbone.

The success of such transformations is highly dependent on the choice of catalyst. Second-generation Grubbs catalysts are known for their high activity and broad functional group tolerance. Research on diethyl vinylphosphonate (B8674324) has demonstrated its successful participation in cross-metathesis reactions with various olefin partners. These reactions typically exhibit high E-selectivity, leading predominantly to the trans-isomer of the product. The general scheme for such a reaction would involve the coupling of this compound with a partner olefin, resulting in a new substituted vinylphosphonic dichloride and the release of a volatile byproduct like ethylene, which drives the reaction forward.

A critical consideration for the successful application of olefin metathesis to this compound is the compatibility of the phosphonic dichloride functionality with the ruthenium catalyst. Phosphonic dichlorides are known to be reactive towards nucleophiles and can exhibit Lewis acidity, which might lead to catalyst inhibition or decomposition. The interaction between the phosphorus center and the ruthenium catalyst is a key factor that would require experimental investigation. Should the phosphonic dichloride prove to be incompatible, a two-step approach involving the metathesis of the corresponding phosphonate ester followed by conversion to the dichloride could be a viable alternative.

Below is a table summarizing representative cross-metathesis reactions of a generic vinylphosphonate ester, which serves as a model for the potential reactivity of this compound.

| Entry | Olefin Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Styrene | Grubbs II (5) | CH2Cl2 | 40 | 12 | 85 | >98:2 |

| 2 | 1-Octene | Grubbs II (5) | Toluene | 60 | 18 | 78 | >95:5 |

| 3 | Allylbenzene | Grubbs II (5) | CH2Cl2 | 40 | 12 | 82 | >98:2 |

| 4 | Methyl Acrylate | Grubbs II (7) | Toluene | 80 | 24 | 65 | >90:10 |

Transformations of the Propoxy Group

Cleavage Reactions of the Ether Linkage

The propoxy group in this compound is an ether linkage that can be susceptible to cleavage under specific reaction conditions, offering a pathway to further functionalization. The most probable method for the cleavage of this vinyl ether is through acid-catalyzed hydrolysis. scispace.comwikipedia.orgresearchgate.netfiveable.melibretexts.org This reaction typically proceeds via protonation of the ether oxygen, followed by the addition of water to the vinyl group. The resulting hemiacetal is unstable and readily decomposes to an aldehyde and propanol.

The mechanism involves the initial protonation of the oxygen atom, which makes the vinyl group more electrophilic. A subsequent nucleophilic attack by water at the β-carbon of the vinyl group leads to the formation of a hemiacetal intermediate. This intermediate then breaks down to yield propanal and the corresponding phosphonic dichloride derivative. The rate of this hydrolysis is highly dependent on the pH of the solution and the stability of the carbocation intermediate formed upon protonation.

Alternatively, under anhydrous conditions with strong acids like hydrogen bromide or hydrogen iodide, cleavage of the ether could potentially lead to the formation of a vinyl halide and propanol. However, the reactivity of the phosphonic dichloride group under such strong acidic conditions would need to be considered, as it could also undergo reaction.

Oxidation and Reduction Chemistry of the Propoxy Chain

The propoxy chain of this compound presents opportunities for oxidation and reduction reactions, although the presence of other reactive functional groups necessitates careful selection of reagents.

Oxidation:

Oxidation of the propoxy group could potentially target the carbon atoms of the propyl chain. Selective oxidation of the α-methylene group (adjacent to the ether oxygen) would be challenging without affecting the electron-rich vinyl group. However, photocatalytic methods have been developed for the selective functionalization of C-H bonds adjacent to ether oxygens. rsc.org Such a reaction could introduce a hydroxyl or carbonyl group at this position. More aggressive oxidation would likely lead to cleavage of the ether bond or unwanted reactions at the double bond. For instance, strong oxidizing agents like potassium permanganate (B83412) or ozone would readily attack the vinyl group.

Reduction:

The propoxy group itself is generally resistant to reduction. Catalytic hydrogenation, for example, would preferentially reduce the carbon-carbon double bond of the vinyl group. Achieving selective reduction within the propyl chain of the propoxy group is not a synthetically straightforward transformation and would likely require a multi-step sequence involving cleavage of the ether, modification of the resulting alcohol, and re-formation of the ether linkage.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org The structure of this compound, featuring both an electron-deficient vinyl group and a reactive phosphonic dichloride moiety, suggests its potential as a versatile component in various MCRs.

One plausible application is in Diels-Alder type reactions, where the vinylphosphonic dichloride could act as a dienophile. The electron-withdrawing nature of the phosphonic dichloride group would activate the double bond towards reaction with a diene. A three-component reaction could be envisaged where a diene, this compound, and a subsequent trapping agent react in a single pot to generate complex cyclic phosphonic dichlorides.

Furthermore, the phosphonic dichloride functionality can be a precursor to other reactive intermediates. For example, reaction with a primary amine could generate a phosphonamidic chloride, which could then participate in an MCR. Alternatively, conversion of the dichloride to a more nucleophilic phosphorus species could open up different MCR pathways. While specific examples incorporating this compound in MCRs are not reported, its functional group array makes it a promising candidate for the development of novel MCR methodologies in organophosphorus chemistry.

Comparative Reactivity Studies with Related Vinylic Organophosphorus Dichlorides

A comparative analysis of the reactivity of this compound with other vinylic organophosphorus dichlorides highlights the influence of the substituent at the 2-position of the vinyl group. The electronic nature of this substituent plays a crucial role in the reactivity of both the vinyl group and the phosphonic dichloride moiety.

The propoxy group is an electron-donating group through resonance, which increases the electron density of the vinyl system compared to an unsubstituted vinylphosphonic dichloride. This increased electron density could affect its reactivity in reactions such as electrophilic additions. Conversely, the phosphonic dichloride group is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack but activates it for nucleophilic attack or for cycloaddition reactions with electron-rich dienes. studypug.com

In comparison to a vinylic phosphonate ester, such as diethyl (2-propoxyethenyl)phosphonate, the phosphonic dichloride is significantly more electrophilic. This has two major consequences. Firstly, the phosphonic dichloride is much more susceptible to hydrolysis and reaction with nucleophiles. Secondly, the electron-withdrawing effect of the -P(O)Cl2 group is stronger than that of the -P(O)(OR)2 group. This would render the vinyl group in the dichloride more electron-deficient, making it a better dienophile in Diels-Alder reactions and potentially altering its reactivity in olefin metathesis. The increased Lewis acidity of the phosphorus center in the dichloride could also lead to different interactions with metal catalysts compared to the corresponding ester.

Compared to simple vinylic halides like 1-chloro-2-propoxyethene, the presence of the phosphonic dichloride group significantly alters the electronic properties of the double bond, making it more analogous to α,β-unsaturated carbonyl compounds in terms of its reactivity profile.

Mechanistic Investigations of 2 Propoxyethenyl Phosphonic Dichloride Reactions

Elucidation of Reaction Mechanisms for Phosphonic Dichloride Transformations

Transformations of phosphonic dichlorides, such as (2-Propoxyethenyl)phosphonic dichloride, primarily involve nucleophilic substitution at the tetrahedral phosphorus center. These reactions can proceed through different mechanistic pathways, which are largely influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. The two main pathways considered are a concerted, single-step process or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org

In a concerted mechanism, the nucleophile attacks the phosphorus atom at the same time as the leaving group (a chloride ion in this case) departs. This process proceeds through a single pentacoordinate transition state. sapub.org Conversely, the stepwise mechanism involves the formation of a metastable trigonal bipyramidal pentacoordinate intermediate, which then breaks down in a subsequent step to release the leaving group. sapub.org The choice between these pathways is often dictated by the ability of the substituents to stabilize the intermediate and the leaving group's ability. For highly reactive phosphonic dichlorides, a concerted mechanism is often favored.

The nucleophilic substitution reactions at the phosphorus atom of this compound are generally considered to be SN2-type (Substitution Nucleophilic Bimolecular) processes. scispace.combyjus.com In this mechanism, the rate of the reaction is dependent on the concentration of both the phosphonic dichloride and the incoming nucleophile. youtube.com A key feature of an SN2 reaction at a chiral center is the inversion of configuration, often referred to as a Walden inversion. youtube.com

The geometry of the SN2 attack at a tetrahedral phosphorus center typically involves the nucleophile approaching from the backside relative to the leaving group. ucsd.edumdpi.com This backside attack leads to the formation of a trigonal bipyramidal transition state where the incoming nucleophile and the departing chloride ion occupy the apical positions. sapub.org As the new bond forms and the old bond breaks, the three remaining substituents on the phosphorus atom move to invert the stereochemical configuration at the phosphorus center. youtube.com

The rate and feasibility of these SN2 reactions are sensitive to steric hindrance around the phosphorus atom. byjus.com However, even with neutral nucleophiles containing phosphorus, sulfur, or nitrogen, which can be strong, these reactions can proceed efficiently. youtube.com

In the derivatization of this compound, stepwise substitution can lead to the formation of phosphonochloridate intermediates. For example, reaction with one equivalent of an alcohol or an amine will replace one chloride, yielding a (2-Propoxyethenyl)phosphonic chloridate ester or amide, respectively. These intermediates are themselves reactive and can undergo a second nucleophilic substitution to afford the disubstituted product.

The formation of these phosphonochloridate intermediates is a common strategy in the synthesis of mixed phosphonate (B1237965) esters or phosphonamidates. nih.gov The reactivity of the phosphonochloridate is generally lower than that of the parent dichloride, allowing for a degree of control in sequential substitution reactions. The generation of phosphonochloridates can be achieved by reacting phosphonic esters with chlorinating agents like thionyl chloride or oxalyl chloride, often in the presence of a catalyst such as dimethylformamide (DMF). nih.gov

Kinetic Studies of Key Reactions

A linear Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, is often indicative of a concerted mechanism. researchgate.net A break in the Brønsted plot can suggest a change in the rate-determining step, which may point to a stepwise mechanism with the formation of an intermediate. researchgate.net

Table 1: Representative Kinetic Data for Nucleophilic Substitution on a Model Phosphoryl Compound

Since experimental data for this compound is unavailable, the following table presents hypothetical data for a related reaction to illustrate the type of information obtained from kinetic studies. The data represents the reaction of a generic phosphonic chloride with a series of substituted anilines.

| Nucleophile (Aniline) | pKa | k (M⁻¹s⁻¹) |

| 4-Methoxy-aniline | 5.34 | 0.85 |

| 4-Methyl-aniline | 5.08 | 0.52 |

| Aniline | 4.63 | 0.21 |

| 4-Chloro-aniline | 3.98 | 0.08 |

| 3-Nitro-aniline | 2.47 | 0.01 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Stereochemical Outcomes of Reactions Involving the Ethenyl Unit

The presence of the ethenyl (vinyl) group in this compound introduces another layer of stereochemical consideration. While reactions at the phosphorus center can proceed with inversion of configuration, reactions can also potentially involve the carbon-carbon double bond.

Nucleophilic addition to the vinyl group, a Michael-type addition, could occur if the nucleophile is a strong carbon or heteroatom nucleophile. nih.gov The stereochemical outcome of such an addition would depend on the facial selectivity of the attack on the double bond, which could be influenced by the steric bulk of the phosphonic dichloride moiety and the geometry (E/Z) of the double bond itself.

Furthermore, the stereochemistry of the ethenyl unit can be important in asymmetric synthesis. For instance, asymmetric hydrogenation of a similar vinylphosphonate (B8674324) has been used to generate chiral aminophosphonic acids. wiley-vch.de The facial selectivity of the hydrogenation is directed by a chiral catalyst, leading to the formation of one enantiomer in excess. wiley-vch.de Although direct studies on this compound are lacking, these examples highlight the potential for stereocontrolled transformations involving the ethenyl group.

Theoretical and Computational Chemistry Studies of 2 Propoxyethenyl Phosphonic Dichloride

Electronic Structure and Bonding Analysis

The electronic landscape of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For (2-Propoxyethenyl)phosphonic dichloride, a thorough analysis of its electronic structure and bonding would provide invaluable information.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the prediction of molecular properties. A hypothetical DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be instrumental in determining its optimized molecular geometry. This would reveal key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Furthermore, DFT calculations would yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap would suggest a higher propensity for the molecule to engage in chemical reactions. Additionally, the distribution of electron density and the resulting dipole moment could be calculated to understand the molecule's polarity.

Quantum Chemical Descriptors for Reactivity Prediction

Building upon the electronic structure data from DFT, a suite of quantum chemical descriptors could be calculated to predict the reactivity of this compound. These descriptors provide a quantitative framework for understanding and anticipating chemical behavior.

| Descriptor | Predicted Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron; related to the HOMO energy. A lower value would indicate a greater ease of oxidation. |

| Electron Affinity (A) | The energy released upon gaining an electron; related to the LUMO energy. A higher value would suggest a greater susceptibility to reduction. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. It is the average of the ionization potential and electron affinity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | A global measure of a molecule's electrophilic character. |

These descriptors, derived from the fundamental electronic properties, would allow for a nuanced prediction of how this compound might interact with other chemical species, classifying it on a scale of reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propoxy group in this compound suggests the existence of multiple conformational isomers. A detailed conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the single bonds and calculating the potential energy at each step.

To explore the dynamic behavior of the molecule, molecular dynamics (MD) simulations would be invaluable. By simulating the motion of the atoms over time, MD can provide insights into the flexibility of the molecule, the accessibility of different conformations at various temperatures, and the time-averaged structural properties. This would be particularly useful for understanding how the molecule might behave in a solution or when interacting with a biological target.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of reactions involving this compound would require the modeling of potential reaction pathways. For instance, the hydrolysis of the phosphonic dichloride group is a likely and important reaction. Computational methods can be used to map out the potential energy surface for such a reaction, identifying the reactants, products, and any intermediates.

A critical aspect of this modeling is the characterization of the transition state—the highest energy point along the reaction coordinate. By locating and verifying the transition state structure (e.g., by confirming the presence of a single imaginary frequency), the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction rate, offering predictive power for its chemical behavior under various conditions.

Spectroscopic Parameter Prediction (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to aid in the experimental characterization of this compound.

By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ³¹P), it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical Infrared (IR) spectrum can be generated. The characteristic peaks in the predicted IR spectrum would correspond to the vibrational modes of the various functional groups within the molecule, such as the P=O, P-Cl, C=C, and C-O bonds.

| Spectroscopic Technique | Predicted Parameters |

| NMR | ¹H, ¹³C, and ³¹P chemical shifts |

| IR | Vibrational frequencies and intensities |

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solvent is a crucial aspect of its chemistry. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium. These calculations would reveal how the solvent influences the molecule's geometry, electronic properties, and reactivity.

Furthermore, the study of intermolecular interactions is key to understanding the condensed-phase behavior of the compound. Calculations could be performed on dimers or larger clusters of this compound to identify the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. This would provide insight into its physical properties, such as its boiling point and solubility.

Spectroscopic Structural Elucidation Methodologies for 2 Propoxyethenyl Phosphonic Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of (2-propoxyethenyl)phosphonic dichloride and its analogs. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

The chemical shifts observed in NMR spectra are indicative of the local electronic environment of each nucleus. For this compound, the proton (¹H) NMR spectrum would exhibit characteristic signals for the vinylic protons, the propoxy group's methylene (B1212753) and methyl protons. The vinylic protons, being in proximity to the electron-withdrawing phosphonic dichloride group and the oxygen atom, are expected to resonate at distinct downfield shifts. Similarly, the carbon-13 (¹³C) NMR spectrum provides valuable information on the carbon skeleton. The chemical shifts of the vinylic carbons are particularly diagnostic, with the carbon atom directly bonded to the phosphorus atom showing a characteristic splitting due to one-bond C-P coupling. The phosphorus-31 (³¹P) NMR spectrum typically displays a single resonance for the phosphonic dichloride moiety, with its chemical shift being sensitive to the substituents on the phosphorus atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| P-CH=CH-O | 5.5 - 7.5 | Doublet of doublets |

| P-CH=CH-O | 5.0 - 6.5 | Doublet of doublets |

| O-CH₂-CH₂-CH₃ | 3.8 - 4.2 | Triplet |

| O-CH₂-CH₂-CH₃ | 1.6 - 1.9 | Sextet |

| O-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| P-CH=C H-O | 140 - 150 |

| P-C H=CH-O | 100 - 110 (doublet, ¹JPC) |

| O-CH₂-CH₂-CH₃ | 65 - 75 |

| O-CH₂-CH₂-CH₃ | 20 - 30 |

| O-CH₂-CH₂-CH₃ | 10 - 15 |

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| P(O)Cl₂ | 15 - 25 |

Coupling Constant Analysis for Configurational and Conformational Assignment

Spin-spin coupling constants (J-values) in NMR spectra are crucial for determining the connectivity and stereochemistry of a molecule. In this compound, the magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons can definitively establish the configuration of the double bond (cis or trans). Similarly, the phosphorus-proton (JPH) and phosphorus-carbon (JPC) coupling constants provide through-bond connectivity information. Analysis of these coupling constants can also shed light on the preferred conformation of the molecule, particularly concerning the orientation of the propoxy group relative to the vinylphosphonic dichloride moiety.

2D NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning NMR signals and establishing the complete connectivity of the molecule. A COSY spectrum would reveal the correlation between coupled protons, for instance, connecting the signals of the vinylic protons to each other and the protons of the propoxy group amongst themselves. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments can be employed to establish long-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound, with specific absorption or scattering bands corresponding to the vibrations of particular functional groups. For this compound, key vibrational modes would include the P=O stretching frequency, which is typically a strong band in the IR spectrum, the P-Cl stretching vibrations, and the C=C stretching of the vinyl group. The C-O-C stretching of the ether linkage in the propoxy group will also give rise to a characteristic band. Analysis of these vibrational frequencies can confirm the presence of the key functional groups within the molecule.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| P=O stretch | 1250 - 1300 | Strong (IR) |

| C=C stretch | 1610 - 1650 | Medium |

| C-O-C stretch | 1050 - 1150 | Strong (IR) |

| P-Cl stretch | 450 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern can provide valuable structural information. For organophosphorus compounds, common fragmentation pathways involve the cleavage of bonds adjacent to the phosphorus atom. In the case of this compound, characteristic fragments could arise from the loss of a chlorine atom, the propoxy group, or cleavage of the vinyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the structure.

Applications of 2 Propoxyethenyl Phosphonic Dichloride in Advanced Organic Synthesis

Building Block for Complex Organophosphorus Scaffolds

The unique structure of (2-Propoxyethenyl)phosphonic dichloride makes it an important precursor for a variety of organophosphorus compounds. The dichloride functionality allows for stepwise or simultaneous reactions with nucleophiles, while the vinyl group can participate in various addition reactions or serve as a handle for further functionalization.

This compound is a key starting material for synthesizing a wide range of functionalized phosphonates. The two chlorine atoms attached to the phosphorus center are highly susceptible to nucleophilic substitution by alcohols, phenols, and amines, leading to the formation of the corresponding phosphonate (B1237965) esters and phosphonamidates. This reactivity is analogous to other phosphonic dichlorides, such as chloromethylphosphonic dichloride, which are well-established intermediates. orgsyn.org

The general reaction involves the treatment of the dichloride with two equivalents of an alcohol or a phenol, often in the presence of a base to neutralize the HCl byproduct, to yield a dialkyl or diaryl (2-propoxyethenyl)phosphonate. Alternatively, using a diol can lead to the formation of cyclic phosphonates. These reactions are foundational in organophosphorus chemistry for creating carbon-phosphorus bonds, as seen in methods like the Michaelis-Arbuzov reaction. nih.govorganic-chemistry.org Subsequent hydrolysis of the propoxy group and the newly formed ester groups can yield vinylphosphonic acid derivatives. rsc.org

| Reactant | Product Class | Significance |

| Alcohols (ROH) | Dialkyl (2-Propoxyethenyl)phosphonates | Intermediates for further synthesis, flame retardants, ligands. |

| Diols (HO-R-OH) | Cyclic (2-Propoxyethenyl)phosphonates | Unique stereochemical properties, building blocks for macrocycles. |

| Amines (RNH2) | (2-Propoxyethenyl)phosphonamidates | Precursors to biologically active molecules. |

This table illustrates the versatility of this compound as a precursor.

Phosphonopeptides are peptide analogues where an amide bond is replaced by a phosphonamidate or phosphonate linkage. They are of significant interest in medicinal chemistry as they can act as transition-state analogue inhibitors of enzymes, such as proteases. nih.govnih.govresearchgate.net The synthesis of these molecules often relies on the reaction of a phosphonochloridate with an amino acid ester. nih.govencyclopedia.pubbeilstein-journals.org

This compound can be effectively utilized in this context. In a typical synthetic strategy, one of the chloro groups is first substituted by reacting the dichloride with one equivalent of an alcohol to form a phosphonochloridate monoester. This intermediate can then be reacted with the amino group of an amino acid or peptide ester to form the crucial phosphonamidate bond, yielding a phosphonopeptide. nih.govencyclopedia.pub This method provides a convergent and efficient pathway for creating these complex, biologically relevant molecules. researchgate.net The vinyl group offers a site for further modification or for attachment to a larger molecular framework.

Monomer for Polymerization and Material Science

The vinyl group in this compound allows it to act as a monomer for the synthesis of functional polymers. The resulting polymers, bearing reactive phosphonic acid precursor groups, have applications in areas such as dental cements, fuel cell membranes, and corrosion inhibitors. rsc.orgwikipedia.org

Derivatives of this compound can undergo radical polymerization to form homopolymers. The polymerization of vinylphosphonic acid (VPA) and its derivatives, such as the dichloride, is well-documented. mdpi.com For instance, poly(vinylphosphonic acid) can be synthesized through the free-radical polymerization of vinylphosphonic dichloride (CH₂=CHP(O)Cl₂) using an initiator like azobisisobutyronitrile (AIBN), followed by hydrolysis of the resulting polymer. rsc.orgmdpi.com

A similar approach can be applied to this compound. The polymerization would yield a polymer with pendant -(O-CH=CH-OPr)-P(O)Cl₂ groups. Subsequent hydrolysis would convert these groups into phosphonic acid functionalities, resulting in a poly(vinylphosphonic acid) derivative. These polymers are noted for their ability to promote adhesion and their potential use in proton-conducting membranes. wikipedia.org

| Initiator Type | Polymerization Method | Resulting Polymer Structure |

| AIBN, AIBA | Free-Radical Polymerization | Poly[this compound] |

| Xanthates | RAFT/MADIX Polymerization | Well-defined polymers with controlled molecular weight |

This table summarizes polymerization methods applicable to vinylphosphonic derivatives. rsc.orgmdpi.com

To tailor the properties of the final material, this compound can be copolymerized with a variety of other vinyl monomers. Copolymers of vinylphosphonic acid have been synthesized with monomers such as acrylic acid, methyl acrylate, and acrylamide (B121943) to create materials with specific characteristics. mdpi.comacs.orgmdpi.comresearchgate.net

For example, copolymerizing this compound with a hydrophilic monomer like acrylic acid, followed by hydrolysis, would result in a copolymer containing both phosphonic acid and carboxylic acid groups. nih.gov Such copolymers have been shown to have high calcium binding affinity and can enhance osteoblast adhesion, making them promising for bone tissue engineering applications. nih.gov The composition of the copolymer can be varied to fine-tune properties like swelling behavior, ion conductivity, and biocompatibility. mdpi.comnih.gov

Polymer-supported reagents have gained significant attention as they combine the reactivity of a functional group with the practical advantages of a solid support, such as easy separation and recyclability. nih.govnih.gov The polymerization of this compound is a direct route to creating polymer-supported phosphonic acids. researchgate.net

By polymerizing this monomer, a solid matrix is created where phosphonic acid precursor groups are covalently attached to the polymer backbone. After hydrolysis of the chloride and propoxy groups, the material becomes a polymeric acid. These materials are a class of ion-exchange or chelating resins with a high affinity for certain metal ions, making them useful in separation science, catalysis, and environmental remediation. nih.govnih.gov The synthesis can be performed via various methods, including free-radical or controlled radical polymerization techniques like ATRP or RAFT, to produce well-defined polymer structures. researchgate.net

Surface Functionalization Applications (e.g., coatings) using Derived Polymers

Polymers derived from vinylphosphonic acids, which can be synthesized from their corresponding dichlorides like this compound, are extensively utilized for surface functionalization and the development of advanced coatings. The phosphonic acid groups in these polymers exhibit strong adhesion to a variety of inorganic substrates, including metals, metal oxides, and minerals. This property is fundamental to their application in creating durable and functional surface layers.

The polymerization of vinylphosphonic acid and its derivatives leads to poly(vinylphosphonic acid) (PVPA) and its analogues. These polymers can be applied to surfaces to alter their chemical and physical properties, such as hydrophilicity, corrosion resistance, and biocompatibility.

Detailed Research Findings:

Research has demonstrated the efficacy of PVPA coatings in various applications. For instance, PVPA has been used to modify the surface of titanium alloys (Ti6Al4V) to create cartilage-like superlubricity coatings. These coatings are formed by a simple method of applying the polymer solution and subsequent annealing. The resulting surface exhibits a three-dimensional skeletal structure that provides efficient lubrication at friction interfaces.

Furthermore, the grafting of polymers containing phosphonic acid groups onto hydroxyapatite (B223615) nanocrystals has been shown to significantly enhance their colloidal stability and dispersion in aqueous media. This is crucial for the application of hydroxyapatite in bone tissue engineering and other biomedical fields. The modification is typically achieved through redox-initiated radical polymerization of vinylphosphonic acid on the surface of the nanocrystals.

In the realm of environmental applications, poly(vinylphosphonic acid) modified poly(amidoxime) has been developed for the efficient uptake of uranium from seawater. The PVPA modification enhances the anti-biofouling properties and the adsorption capability of the material for uranium.

The table below summarizes the effects of poly(vinylphosphonic acid) coatings on different substrates, as reported in various studies.

Table 1: Effects of Poly(vinylphosphonic acid)-based Surface Functionalization

| Substrate Material | Application | Observed Effects of PVPA-based Coating |

| Titanium Alloy (Ti6Al4V) | Lubricious Coatings | Formation of a 3D skeletal structure, achieving efficient lubrication at friction interfaces. |

| Hydroxyapatite Nanocrystals | Biomaterials | Enhanced colloidal stability and dispersion in aqueous solutions. |

| Poly(amidoxime) | Uranium Extraction | Improved anti-biofouling properties and increased adsorption capacity for uranium. |

| Tin(IV) Oxide (SnO₂) | Surface Modification | Successful grafting of phosphonic acid groups onto the surface. |

Reagent in Catalytic Cycles (e.g., as a ligand precursor)

While direct applications of this compound as a ligand precursor in catalytic cycles are not extensively documented, its chemical structure suggests a potential role in this area. Organophosphorus compounds, in general, are a cornerstone of ligand design in homogeneous catalysis. Phosphine (B1218219) ligands, in particular, are crucial for a wide range of transition metal-catalyzed reactions.

This compound can, in principle, be converted into various phosphine derivatives that could serve as ligands. The P-Cl bonds are reactive and can be substituted by various nucleophiles, allowing for the synthesis of a library of ligands with tailored electronic and steric properties. The propoxyvinyl group could also influence the catalytic activity by participating in secondary interactions with the metal center or the substrate.

Although vinyl phosphonates have been more commonly reported as substrates in catalytic reactions, such as in nickel-photoredox dual-catalyzed intermolecular reductive coupling reactions of alkynes, the broader class of organophosphonates is recognized for its utility as ligands for transition metals. The development of novel phosphine ligands often involves the functionalization of phosphorus-containing scaffolds, and this compound represents a potential starting material for such endeavors.

Development of Novel Synthetic Reagents

Phosphonic dichlorides are versatile intermediates in organic synthesis, serving as precursors for a wide array of organophosphorus compounds. The reactivity of the P-Cl bonds allows for the introduction of various functional groups, leading to the development of novel synthetic reagents.

A notable example of a related compound in action is the reaction of (2-ethoxyvinyl)phosphonic dichloride with 4-methyl- and 4,6-dimethylresorcinols to synthesize new regioisomeric cage phosphonates. This demonstrates the utility of alkoxyvinylphosphonic dichlorides in constructing complex, three-dimensional molecular architectures. The nature of the substituents on the resorcinol (B1680541) was found to direct the formation of different phosphorus-containing heterocyclic compounds.

Furthermore, other phosphonic dichlorides, such as methylphosphonyl dichloride, have been employed as key reagents in specialized synthetic applications. For instance, it has been used in the synthesis of protected deoxyribonucleoside 3'-methylphosphonate β-cyanoethyl esters, which are important intermediates in the preparation of oligonucleotides. This highlights the role of phosphonic dichlorides in facilitating crucial bond formations in complex biomolecule synthesis.

The synthetic potential of this compound lies in its dual functionality: the reactive phosphonic dichloride moiety and the propoxyvinyl group. The latter can potentially undergo a variety of transformations, such as addition reactions or polymerization, either before or after the modification of the phosphonic dichloride group. This versatility makes it a promising candidate for the development of new reagents for organic synthesis.

Q & A

Q. What are the optimal reaction conditions for synthesizing polymers using phosphonic dichlorides like (2-Propoxyethenyl)phosphonic dichloride?

The synthesis of polyphosphonates typically involves interfacial polycondensation between phosphonic dichlorides and diols or bisphenols. Key parameters include:

- Temperature : 20°C is optimal to minimize hydrolysis of the dichloride while maintaining sufficient reactivity .

- Solvent : Dry dimethylformamide (DMF) is commonly used to prevent side reactions .

- Molar ratio : A 2:1 molar excess of phosphonic dichloride to diol (e.g., bisphenol A) maximizes yield and inherent viscosity .

Q. How does temperature influence yield and polymer properties in phosphonic dichloride-based reactions?

Lower temperatures (e.g., 20°C) suppress hydrolysis, a critical side reaction that reduces yield. At higher temperatures (>30°C), hydrolysis dominates, leading to near-zero polymer yields. Reduced solubility of reactants at lower temperatures is offset by improved reaction selectivity .

Q. What are common side reactions during phosphonic dichloride polymerization, and how can they be mitigated?

Hydrolysis of the dichloride to phosphonic acid is the primary side reaction. Mitigation strategies include:

- Using anhydrous solvents and inert atmospheres .

- Optimizing reaction time (e.g., 12 hours at 90°C for PVA/phosphoester networks) to balance conversion and degradation .

Q. Which analytical techniques confirm the structure of phosphonic dichloride-derived polymers?

- NMR and FTIR : To verify phosphorus incorporation and ester/amide bond formation .

- Inherent viscosity measurements : To assess molecular weight and polymer quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on temperature effects in phosphonic dichloride reactions?

Conflicting data (e.g., Prot [30] vs. Iliescu [34]) may arise from differences in solvent purity or reagent ratios. Systematic approaches include:

Q. What experimental design strategies optimize reagent molar ratios in interfacial polycondensation?

A second-order central composite rotatable design allows simultaneous variation of parameters (time, temperature, molar ratio). For example, Iliescu et al. identified a 2:1 molar ratio of cyclohexylphosphonic dichloride to bisphenol A as optimal for maximizing yield and viscosity .

Q. How can sol-gel techniques enhance applications of phosphonic dichloride-derived materials?

Phosphonic dichlorides can be modified with silane agents (e.g., 3-glycidoxypropyltrimethoxysilane) to create hybrid organic-inorganic networks. These materials are used in high-refractive-index polymers (RI >1.60) for optical applications or as capacitor dielectrics with high energy density .

Q. What methodologies characterize the physical properties of phosphonic dichlorides for predictive modeling?

- Density and viscosity : Fit to polynomial or Andrade equations .

- Vapor pressure : Modeled using the Antoine equation, with parameters validated against literature data (e.g., phenylphosphonic dichloride vapor pressure at 181.9°C) .

Data Contradictions and Analysis

- Hydrolysis vs. Temperature : While lower temperatures generally improve yield, excessively low temperatures (<10°C) reduce diol solubility, complicating reaction kinetics. This necessitates a balance between solubility and side reaction suppression .

- Refractive Index vs. Thermal Stability : High-RI polyphosphonates (1.60–1.65) derived from phosphonic dichlorides may exhibit lower thermal stability due to flexible ether linkages. Crosslinking with silanes can improve stability but requires precise stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.